
2-Chloro-4-fluorophenylacetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenylacetonitrile typically involves the reaction of 2-Chloro-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium cyanide, DMF or DMSO, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran (THF), room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Reduction: 2-Chloro-4-fluorophenylamine.
Oxidation: 2-Chloro-4-fluorobenzoic acid.
Scientific Research Applications
2-Chloro-4-fluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.
Medicine: As a precursor in the development of potential therapeutic agents for various diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. It may also interact with receptors or proteins involved in cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Chloro-4-fluorophenyl)acetonitrile
- Molecular Formula : C₈H₅ClFN
- Molecular Weight : 169.58 g/mol
- CAS Number : 75279-56-0
- Synonyms: 2-Chloro-4-fluorobenzyl cyanide, benzeneacetonitrile-2-chloro-4-fluoro .
Physical Properties :
- Melting Point : 67–69°C .
- Structure : Comprises a benzene ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 4, with an acetonitrile (-CH₂CN) side chain .
Comparison with Structural Analogs
The following table compares 2-Chloro-4-fluorophenylacetonitrile with its positional isomers and derivatives, highlighting differences in substituent positions, physical properties, and hazards.
Key Observations:
Structural Variations: Positional Isomers: Chlorine and fluorine substituent positions significantly influence reactivity and physical properties. For example, shifting Cl from position 2 to 3 (as in 3-Chloro-2-fluorophenylacetonitrile) may alter polarity and solubility . Functional Group Additions: Derivatives like 2-(2-Chloro-4-nitrophenyl)-2-phenylacetonitrile introduce a nitro group (NO₂), increasing molecular weight and reactivity .
Safety Profiles :
- The parent compound (This compound ) exhibits higher systemic toxicity (H300, H311, H331) compared to nitrophenyl derivatives, which primarily cause eye irritation (R36) .
Synthetic Utility :
- The nitrile group (-CN) in This compound enhances its utility in nucleophilic substitution reactions, whereas carboxylic acid derivatives (e.g., 2-Chloro-4-fluorophenylacetic acid) are better suited for coupling reactions .
Commercial Availability :
- This compound is priced at €37.00/g (1g scale), making it more accessible than highly fluorinated analogs like 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde (€458.00/g) .
Research Findings and Trends
- Thermal Stability : Nitrile-containing compounds generally exhibit higher thermal stability compared to their ester or amide counterparts, enabling use in high-temperature reactions .
- Synthetic Challenges : Positional isomers (e.g., 3-Chloro-4-fluoro vs. 2-Chloro-4-fluoro) require precise regioselective synthesis, often involving directed ortho-metalation or halogen-exchange reactions .
Biological Activity
2-Chloro-4-fluorophenylacetonitrile (CFPAN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CFPAN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
CFPAN has the chemical formula C₈H₅ClFN and is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which can influence its biological activity. The compound's structure is represented as follows:
The biological activity of CFPAN can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and fluorine) in its structure enhances lipophilicity and may facilitate interactions with cellular membranes or specific receptors.
Inhibition of Enzymatic Activity
Recent studies have indicated that CFPAN derivatives exhibit inhibitory effects on certain enzymes. For instance, compounds bearing a similar structural motif have shown significant inhibition against tyrosinase (AbTYR), an enzyme involved in melanin synthesis. The IC₅₀ values for these compounds ranged from 0.19 to 1.72 μM, indicating potent inhibitory activity compared to standard inhibitors like kojic acid .
Antimicrobial Activity
CFPAN has been evaluated for its antimicrobial properties, particularly against Klebsiella pneumoniae . Research indicated that derivatives of CFPAN displayed promising antibacterial activity without significant cytotoxic effects, making them suitable candidates for further development in antimicrobial therapies .
Cytotoxicity and Pharmacokinetics
Preliminary assessments of CFPAN's cytotoxicity suggest that it has favorable profiles for future in vivo studies. In silico analyses have predicted good pharmacokinetic parameters, suggesting that CFPAN could be orally bioavailable and effective in clinical settings .
Case Studies
- Antibacterial Efficacy : A study explored the combination of CFPAN with conventional antibiotics such as ciprofloxacin and meropenem against K. pneumoniae strains. The combination therapy showed enhanced efficacy, indicating that CFPAN could serve as a valuable adjunct in treating resistant bacterial infections .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of CFPAN derivatives, revealing that structural modifications significantly influenced their potency against AbTYR. This study highlighted the importance of specific functional groups in enhancing biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of CFPAN and its derivatives:
Compound | Target Enzyme | IC₅₀ (μM) | Activity Description |
---|---|---|---|
This compound | AbTYR | 0.19 - 1.72 | Potent inhibitor compared to kojic acid |
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | Not specified | Exhibited antibacterial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-fluorophenylacetonitrile, and how can side products be minimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or nitrile formation via halogen exchange. A common approach is the Rosenmund-von Braun reaction, where a halogenated aryl halide reacts with cuprous cyanide under controlled conditions. To minimize side products (e.g., dihalogenated byproducts), strict temperature control (0–6°C) and anhydrous conditions are critical . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can isolate the target compound at ≥98% purity .
Q. How should researchers validate the structural identity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Analyze , , and NMR spectra to confirm substitution patterns. For example, the fluorine atom at the 4-position causes distinct splitting in NMR due to coupling with adjacent protons .
- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band near 2240 cm.
- Mass Spectrometry : Use EI-MS to verify the molecular ion peak (M) at m/z 169.5 (calculated for CHClFN). Cross-reference with NIST spectral libraries for validation .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group .
- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution followed by adsorption using activated carbon .
Advanced Research Questions
Q. How can computational methods predict the vibrational frequencies of this compound, and what are key scaling factors?
Methodological Answer: Density Functional Theory (DFT) at the B3-LYP/6-311G(d,p) level is recommended for simulating harmonic vibrational frequencies. Apply empirical scaling factors (e.g., 0.961 for B3-LYP) to align computed frequencies with experimental IR/Raman data . Focus on low-frequency modes (<500 cm) associated with C-Cl and C-F bending, which are sensitive to solvent effects. Compare results with gas-phase experimental data to resolve discrepancies .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The electron-withdrawing nitrile and fluorine groups activate the aryl ring for SNAr. Kinetic studies (e.g., monitoring reaction rates via HPLC) reveal that the chloro group at the 2-position is more reactive than the fluoro group due to lower bond dissociation energy. Use Hammett σ constants to correlate substituent effects: the σ value for -CN (-0.15) and σ for -F (+0.34) predict regioselectivity in poly-substituted products .
Q. How can conflicting data on the compound’s melting point be resolved?
Methodological Answer: Reported melting point variations (e.g., 33–38°C in some sources vs. 40–42°C in others) may arise from impurities or polymorphism. Perform:
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and enthalpy changes.
- Hot-Stage Microscopy : Observe crystal structure changes during heating.
- Recrystallization Trials : Use solvents like acetonitrile or toluene to isolate polymorphs and validate purity via HPLC (C18 column, 70:30 methanol/water) .
Q. What strategies optimize the synthesis of derivatives like 2-chloro-4-fluorophenylacetic acid?
Methodological Answer: Hydrolyze the nitrile group to a carboxylic acid using:
- Acidic Conditions : HSO/HO at reflux (110°C, 12 hr), but risk side reactions (e.g., dehalogenation).
- Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7, 37°C) for higher selectivity.
Monitor conversion via TLC (silica gel, R = 0.3 in 1:1 hexane/ethyl acetate) and characterize the product via NMR (singlet for -CH-COOH at δ 3.6) .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCLMKFBYLWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369352 | |
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-56-0 | |
Record name | 2-Chloro-4-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.